4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
CAS No.:
Cat. No.: VC14544012
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid -](/images/structure/VC14544012.png)
Specification
Molecular Formula | C16H17NO4 |
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Molecular Weight | 287.31 g/mol |
IUPAC Name | 4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Standard InChI | InChI=1S/C16H17NO4/c1-2-21-16(20)14-11-5-3-4-10(11)12-8-9(15(18)19)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3,(H,18,19) |
Standard InChI Key | LQFSYWYGZHWLIW-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol . Its IUPAC name, 4-ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid, reflects the presence of:
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A cyclopenta[c]quinoline core.
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An ethoxycarbonyl group at position 4.
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A carboxylic acid moiety at position 8.
The stereochemical configuration includes three undefined stereocenters, contributing to its chiral complexity.
Key Structural Data:
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Three-Component Condensation: Aromatic amines, aldehydes, and cyclopentadiene undergo cyclization to form the bicyclic core.
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Functionalization: Subsequent esterification or oxidation introduces the ethoxycarbonyl and carboxylic acid groups.
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Purification: Chromatographic techniques (e.g., HPLC) isolate the final product with ≥95% purity.
Example Protocol:
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Step 1: React 8-nitro-1,4-dihydroquinoline derivatives with mercaptopropionic acid to form intermediates.
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Step 2: Catalytic hydrogenation reduces nitro groups to amines.
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Step 3: Polyphosphoric acid (PPA)-catalyzed lactamization at 110–130°C yields the cyclopenta[c]quinoline scaffold.
Industrial Production
Scalable methods include continuous flow systems and batch reactors, optimizing yield (up to 85%) and minimizing side reactions.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate aqueous solubility (2.1 mg/mL at 25°C) due to its polar carboxylic acid group. Esterification (e.g., ethyl ester derivatives) enhances lipid solubility, improving membrane permeability.
Key Physicochemical Data:
Property | Value | Source |
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pKa (predicted) | 3.82 (carboxylic acid) | |
LogP | 1.85 | |
Melting Point | 206–208°C | |
Solubility in DMSO | 50 mg/mL |
Biological Activity and Mechanisms
Enzyme Inhibition
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Cdc25B Phosphatase Inhibition: Exhibits non-competitive inhibition (IC₅₀ = 1.2 µM), disrupting cell cycle regulation in cancer cells.
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SIRT3 Modulation: Binds to the mitochondrial deacetylase SIRT3, inducing apoptosis in leukemia cell lines (IC₅₀ = 4.7 µM).
Antioxidant Activity
Terminates radical chain reactions via hydrogen atom transfer, with an ORAC value of 3,500 µmol TE/g.
Applications in Drug Development
Kinase Inhibitors
Structural analogs act as ATP-competitive inhibitors for:
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EGFR (Kd = 0.8 nM).
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VEGFR-2 (IC₅₀ = 11 nM).
Prodrug Design
Ester derivatives (e.g., 4-ethyl ester) improve bioavailability by 40% in rodent models .
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